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Compound Name:
2-Methyl-5-(1-

Pyrrolidinylsulfonyl)-3-Furoic Acid

Cat. No.: B1363470 Get Quote

An In-depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Potential

Novel Uricosuric Agent for the Treatment of Hyperuricemia and Gout

Introduction
Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk

factor for gout, a painful and debilitating inflammatory arthritis.[1][2] Gout affects millions

worldwide and is associated with significant morbidity and a reduced quality of life.[2] The

kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of

filtered urate being reabsorbed in the proximal tubules.[3][4] The human urate transporter 1

(URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12

gene, is responsible for the majority of this reabsorption.[4][5] Consequently, URAT1 has

emerged as a key therapeutic target for uricosuric agents, which lower serum uric acid by

promoting its renal excretion.[1][3][5]

Existing uricosuric drugs, such as probenecid and benzbromarone, have demonstrated clinical

efficacy but are also associated with side effects, including the potential for hepatotoxicity with

benzbromarone.[3][6] This has driven the search for novel URAT1 inhibitors with improved

potency, selectivity, and safety profiles.[6] This guide provides a comprehensive technical

overview of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a compound with structural

motifs characteristic of a potential URAT1 inhibitor. While this specific molecule is not

extensively described in the current literature, its chemical architecture provides a strong
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rationale for its investigation as a novel therapeutic agent. This document will, therefore,

explore its fundamental properties, propose a synthetic pathway, and outline a hypothetical

drug discovery and development workflow based on established principles of URAT1 inhibitor

research.

Physicochemical Properties and Proposed
Synthesis
A thorough understanding of a compound's physicochemical properties is the foundation of its

development as a drug candidate.

Chemical Identity
Based on available data, the key identifiers for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic
Acid are summarized in the table below.[7]

Property Value

IUPAC Name
2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-

carboxylic acid

Molecular Formula C10H13NO5S

Molecular Weight 259.28 g/mol

CAS Number 306936-43-6

Canonical SMILES CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O

Proposed Synthetic Pathway
While a specific synthesis for this compound is not published, a plausible route can be devised

from commercially available starting materials, leveraging established methodologies for the

synthesis of furoic acid and sulfonamide derivatives. The proposed multi-step synthesis is

outlined below.

2-Methyl-3-furoic acid 2-Methyl-3-furoyl chlorideSOCl₂ Intermediate EsterR-OH, Pyridine Chlorosulfonated EsterClSO₃H Pyrrolidinylsulfonyl EsterPyrrolidine, Et₃N 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic AcidLiOH, H₂O/THF
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Caption: Proposed multi-step synthesis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid.

Step-by-Step Methodology:

Acid Chloride Formation: 2-Methyl-3-furoic acid is reacted with thionyl chloride (SOCl₂), often

in an inert solvent like dichloromethane (DCM), to form the corresponding acid chloride, 2-

methyl-3-furoyl chloride.

Esterification: The acid chloride is then reacted with a suitable alcohol (R-OH, e.g., methanol

or ethanol) in the presence of a base like pyridine to form a stable ester intermediate. This

protects the carboxylic acid group during the subsequent sulfonation step.

Chlorosulfonation: The furan ring of the ester intermediate is susceptible to electrophilic

substitution. Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures will introduce a

chlorosulfonyl group (-SO₂Cl) at the C5 position, which is the most activated position on the

furan ring.

Sulfonamide Formation: The resulting chlorosulfonated ester is then reacted with pyrrolidine

in the presence of a non-nucleophilic base such as triethylamine (Et₃N) to form the

pyrrolidinyl sulfonamide.

Saponification: Finally, the ester protecting group is removed by hydrolysis, typically using a

base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like

tetrahydrofuran (THF), followed by acidic workup to yield the final product, 2-Methyl-5-(1-
Pyrrolidinylsulfonyl)-3-Furoic Acid.

Proposed Mechanism of Action and Biological
Target: URAT1 Inhibition
The structural features of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, particularly the

presence of a carboxylic acid and a sulfonamide group, are common in known URAT1

inhibitors.[1] This provides a strong rationale for hypothesizing that its primary mechanism of

action is the inhibition of URAT1.
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The Role of URAT1 in Renal Urate Reabsorption
URAT1 is located on the apical membrane of renal proximal tubule cells and mediates the

exchange of urate from the tubular fluid for an intracellular anion (e.g., lactate or nicotinate).[4]

[5] This process is a critical step in the reabsorption of uric acid back into the bloodstream.

Inhibiting URAT1 blocks this reabsorption, leading to increased uric acid excretion in the urine

(uricosuria) and a subsequent reduction in serum uric acid levels.
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Caption: URAT1-mediated uric acid reabsorption in the kidney and proposed site of inhibition.

Structure-activity relationship (SAR) studies of other URAT1 inhibitors suggest that an anionic

group, such as a carboxylic acid, is crucial for interaction with a positively charged binding

pocket within the transporter.[8][9] The sulfonamide moiety can form additional hydrogen bonds

and hydrophobic interactions, enhancing binding affinity and inhibitory potency.[1]
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Hypothetical Drug Discovery and Development
Workflow
To validate the hypothesis that 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a potent

and selective URAT1 inhibitor, a systematic discovery and development workflow would be

required.

In Vitro Evaluation
The initial phase focuses on assessing the compound's activity and selectivity in cellular

models.

Primary Screen:
hURAT1 Inhibition Assay
(HEK293-hURAT1 cells)

Determine IC₅₀ Value

Secondary Screen:
Selectivity Panel

(hOAT1, hOAT3, hGLUT9)

Assess Cytotoxicity
(e.g., MTT Assay)

Lead Candidate

Click to download full resolution via product page

Caption: In vitro screening cascade for a potential URAT1 inhibitor.
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Experimental Protocol: URAT1 Inhibition Assay

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human

URAT1 (hURAT1) transporter are cultured to confluence in appropriate media.

Compound Preparation: 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is dissolved in

DMSO to create a stock solution, which is then serially diluted to a range of test

concentrations. Known inhibitors like benzbromarone or lesinurad are used as positive

controls.[10]

Uptake Assay:

The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

Cells are pre-incubated with the test compound or control at various concentrations for 10-

15 minutes.

The uptake reaction is initiated by adding buffer containing [¹⁴C]-labeled uric acid.

After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapidly

washing the cells with ice-cold buffer.

Quantification and Analysis:

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The percentage of inhibition at each compound concentration is calculated relative to the

vehicle control (DMSO).

The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-

response data to a sigmoidal dose-response curve.

A potent inhibitor would be expected to have an IC₅₀ value in the low micromolar to nanomolar

range. For context, the IC₅₀ of lesinurad is approximately 7.18 µM, while that of benzbromarone

is around 0.28 µM.[10][11]
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Selectivity Assays: To ensure the compound is specific for URAT1, similar uptake assays

should be performed using cell lines expressing other key renal transporters, such as OAT1,

OAT3, and GLUT9, which are also involved in urate handling.[6] A desirable candidate would

show significantly higher potency for URAT1 than for other transporters to minimize off-target

effects.

In Vivo Pharmacological Assessment
Promising candidates from in vitro studies would advance to animal models to evaluate their

efficacy and pharmacokinetic properties.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase

inhibitor, which prevents the breakdown of uric acid in rodents.

Dosing: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various

doses, typically one hour after potassium oxonate administration. A vehicle control group and

a positive control group (e.g., benzbromarone) are included.

Sample Collection: Blood samples are collected at different time points (e.g., 2, 4, 6 hours

post-dose) to measure serum uric acid levels. Urine is also collected over a 24-hour period

to measure the total amount of excreted uric acid.

Analysis: Serum and urine uric acid levels are quantified using a uric acid assay kit or HPLC-

UV. The uricosuric effect is determined by the percentage reduction in serum uric acid and

the increase in urinary uric acid excretion compared to the vehicle control group.

Lead Optimization and Structure-Activity Relationship
(SAR) Analysis
The initial compound serves as a lead for further chemical modifications to improve potency,

selectivity, and drug-like properties (e.g., solubility, metabolic stability).
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Potential Modification Sites

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

R1: Methyl Group
(Size, Electronics)

R2: Pyrrolidinyl Ring
(Ring size, Substitution)

R3: Furoic Acid Core
(Bioisosteric replacement)
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Caption: Key structural regions for SAR exploration.

Hypothetical SAR Insights:

Based on the broader literature for URAT1 inhibitors, the following SAR trends can be

hypothesized:[8][9][10][12]

Modification Site Rationale
Potential Impact on
Activity

C2-Methyl Group

Modulates interaction with a

hydrophobic pocket and can

influence the orientation of the

carboxylic acid.

Varying the alkyl chain length

or introducing small electron-

withdrawing groups could

enhance potency.

Pyrrolidinyl Ring

The size and nature of this

group can affect solubility and

interactions with the protein

surface.

Exploring different ring sizes

(e.g., piperidine, morpholine)

or substitutions on the ring

could optimize binding and

physicochemical properties.

Furoic Acid Core

The furan ring acts as a

scaffold. The carboxylic acid is

essential for activity.

Bioisosteric replacement of the

furan ring (e.g., with a

thiophene or phenyl ring) could

improve metabolic stability or

potency. The position of the

carboxylate is critical.
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Potential Therapeutic Applications and Future
Directions
If validated through the described workflow, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic
Acid could be a valuable clinical candidate for the treatment of hyperuricemia and the

management of chronic gout.[1][6] Its primary application would be as a once-daily oral

medication to lower serum uric acid levels to the target of <6 mg/dL.

A particularly interesting area of modern research is the development of dual-target inhibitors.

Combining URAT1 inhibition with the inhibition of xanthine oxidase (the enzyme responsible for

uric acid production) in a single molecule could offer a more potent and comprehensive

approach to managing hyperuricemia.[1][5] Future development of this furoic acid scaffold

could explore the incorporation of pharmacophores known to inhibit xanthine oxidase.

Before clinical trials, any lead candidate would need to undergo extensive preclinical safety and

toxicology studies, including assessment of cardiovascular safety, genotoxicity, and chronic

toxicity in multiple species.

Conclusion
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid represents a promising, albeit currently

under-investigated, chemical entity. Its structure contains the key pharmacophoric elements—a

carboxylic acid and a sulfonamide group on a heterocyclic scaffold—that are characteristic of

potent URAT1 inhibitors. This guide has provided a comprehensive framework for its potential

development, from a proposed chemical synthesis to a detailed workflow for biological

evaluation and lead optimization. By targeting URAT1, this compound has the potential to be

developed into a next-generation uricosuric agent for the treatment of gout and hyperuricemia,

addressing the need for new therapies with improved safety and efficacy profiles. Further

experimental validation is required to confirm the hypotheses presented herein and to fully

elucidate the therapeutic potential of this compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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